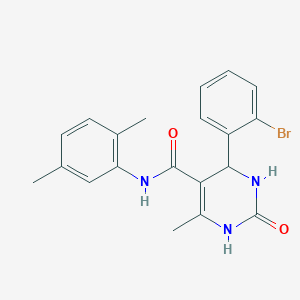

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZOKJMRJXSYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydropyrimidine Core

The tetrahydropyrimidine ring is constructed via cyclization of a β-ketoamide intermediate. For example, ethyl 3-oxobutanoate may react with 2-bromobenzaldehyde and urea under acidic conditions to yield 6-methyl-2-oxo-4-(2-bromophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent hydrolysis of the ester to the carboxylic acid is critical for downstream amidation.

Key Reaction Conditions :

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the carboxamide via activation to an acid chloride. In a protocol adapted from CN102161660A, oxalyl chloride (2 equiv.) reacts with the carboxylic acid in dry THF, followed by coupling with 2,5-dimethylaniline in the presence of DMAP (catalytic) and sodium hydride:

$$

\text{RCOOH} + \text{Cl}2\text{C}2\text{O}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{2,5-dimethylaniline}} \text{RCONHAr}

$$

Optimized Parameters :

One-Pot Multicomponent Reactions

A streamlined approach combines 2-bromobenzaldehyde, N-(2,5-dimethylphenyl)-3-oxobutanamide, and urea in a single pot. NaF-catalyzed solvent-free conditions (Table 1) enhance atom economy and reduce purification steps.

Table 1: Optimization of One-Pot Synthesis

| Entry | Catalyst (mmol) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaF (0.1) | 100 | 2 | 85 |

| 2 | HCl (0.1) | Reflux | 4 | 70 |

| 3 | None | 100 | 6 | 30 |

Data adapted from solvent-free protocols demonstrates NaF’s superiority over traditional Brønsted acids.

Catalytic Systems and Optimization

Role of NaF in Cyclization

NaF acts as a mild Lewis acid, polarizing carbonyl groups to facilitate nucleophilic attack by urea. This contrasts with harsher agents like phosphorus oxychloride, which require stringent temperature control (95–105°C) and generate corrosive byproducts.

Chlorination and Coupling Catalysts

Phosgene or oxalyl chloride are preferred for acid chloride formation due to high electrophilicity. DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the tetrahedral intermediate.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

While specific data for the target compound is unavailable, analogous tetrahydropyrimidines exhibit:

- IR : 1680–1700 cm⁻¹ (C=O stretch), 3200–3300 cm⁻¹ (N-H).

- ¹H NMR : δ 1.2–1.4 (CH₃), δ 5.1–5.3 (C4-H), δ 7.2–8.0 (aryl).

Comparative Analysis of Methods

Table 2: Method Efficacy Comparison

| Parameter | Stepwise Approach | One-Pot Method |

|---|---|---|

| Total Steps | 4–5 | 1 |

| Overall Yield (%) | 65–75 | 85 |

| Purification Ease | Moderate | High |

| Scalability | Limited | High |

The one-pot method excels in efficiency but requires precise stoichiometry. Stepwise synthesis allows intermediate characterization, critical for quality control.

Applications and Derivatives

Functionalization at C4 (bromophenyl) and C5 (carboxamide) enables diversification:

Chemical Reactions Analysis

Types of Reactions

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The bromophenyl and dimethylphenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

2-Oxo vs. 2-Thioxo Derivatives

Replacing the 2-oxo group with a 2-thioxo moiety significantly alters electronic properties and hydrogen-bonding capacity. For example:

- 4-(2-Bromophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (9a) ():

- 4-(4-Bromophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():

Carboxamide vs. Ester Derivatives

- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Key Difference: Carboxylate ester at position 5 instead of carboxamide. Inhibition values (15.7 and 61 in unspecified assays) suggest moderate activity .

Variations in Aromatic Substituents

Bromophenyl Positional Isomerism

- 4-(4-Bromophenyl)-1-(2-chlorobenzyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (7c) ():

- Key Difference : 4-bromophenyl (vs. 2-bromo) and N1-2-chlorobenzyl substitution.

- Impact : The para-bromo group may enhance π-π stacking interactions, while the chlorobenzyl group introduces steric bulk. This compound has a lower yield (14.6%) and melting point (186.4–188.5°C), indicating synthetic and stability challenges .

N-Aryl Substituent Modifications

Functional Group Additions

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Bromo and fluoro substituents improve binding to hydrophobic pockets (e.g., kinase ATP-binding sites), as seen in antitubercular dihydropyrimidines () .

- Hydrogen-Bonding Capacity : The 2-oxo group in the target compound likely forms critical hydrogen bonds, unlike thioxo or ester derivatives, which may explain superior target engagement.

- Steric Effects : 2,5-Dimethylphenyl substitution provides optimal steric bulk for selectivity, avoiding off-target interactions observed in bulkier analogs (e.g., 7c, ).

Data Tables

Table 1: Comparative Structural and Physicochemical Data

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

- Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 2-bromobenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form chalcone intermediates.

- Step 2 : Cyclization with urea or thiourea in acidic media (e.g., HCl/AcOH) to yield the tetrahydropyrimidine core.

- Step 3 : Amidation using coupling reagents like HATU or EDCI with DIEA as a base to introduce the 2,5-dimethylphenyl carboxamide group . Optimization : Reaction yields (e.g., 23–90% in similar syntheses) can be improved by controlling temperature (60–80°C), solvent choice (DMF or DMSO for solubility), and stoichiometric ratios of reagents .

Q. How can structural confirmation be reliably performed for this compound?

Use a combination of:

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., G protein-coupled receptor kinases) using fluorescence polarization assays.

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s puckered ring conformation?

- X-ray diffraction : Use SHELXL for refinement to determine bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates).

- ORTEP-3 visualization : Analyze non-planar distortions in the tetrahydropyrimidine ring, which impact binding to biological targets .

- Comparative analysis : Overlay structures with analogs (e.g., trifluoromethyl-substituted derivatives) to identify steric or electronic effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Substituent variation : Modify the 2-bromophenyl group (e.g., replace Br with Cl, CF₃) to assess steric and electronic effects on binding.

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to enhance solubility or affinity.

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to correlate substituent positions with activity trends observed in analogs .

Q. How can contradictions in biological activity data (e.g., inverse agonism vs. antagonism) be addressed?

- Functional assays : Compare cAMP accumulation (for GPCR targets) in the presence/absence of forskolin to distinguish inverse agonism from neutral antagonism.

- Binding assays : Perform radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify receptor affinity independently of functional effects.

- Control experiments : Use reference compounds (e.g., BTI-A-404 for FFAR2) to validate assay conditions .

Q. What computational methods are recommended for predicting metabolic stability?

- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism sites (e.g., bromophenyl oxidation).

- MD simulations : Model interactions with liver microsomal enzymes to identify vulnerable functional groups (e.g., methyl substituents).

- In vitro validation : Incubate with human hepatocytes and monitor degradation via LC-MS .

Methodological Considerations

Q. How should researchers handle low reproducibility in synthetic steps (e.g., cyclization)?

- Parameter screening : Optimize acid catalysts (e.g., HCl vs. H₂SO₄) and reaction time (6–24 hrs) using DoE (Design of Experiments).

- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure intermediates .

Q. What analytical techniques best characterize polymorphism or hydrate formation?

- DSC/TGA : Detect thermal transitions (melting points, dehydration events).

- PXRD : Compare diffraction patterns with known polymorphs.

- Variable-temperature NMR : Monitor solvent inclusion in DMSO-d₆ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.